molecular formula C22H22N4O3 B2701851 2-(3-(4-ethoxyphenyl)-2-oxoimidazolidin-1-yl)-N-(quinolin-8-yl)acetamide CAS No. 1257548-15-4

2-(3-(4-ethoxyphenyl)-2-oxoimidazolidin-1-yl)-N-(quinolin-8-yl)acetamide

Cat. No. B2701851
M. Wt: 390.443
InChI Key: FAHFNYKHSULBPC-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains an imidazolidinone ring, which is a type of heterocycle. It also has a quinoline moiety and an ethoxyphenyl group .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would have a complex three-dimensional structure due to the presence of the cyclic imidazolidinone and quinoline moieties .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups. The imidazolidinone ring, the ethoxyphenyl group, and the quinoline moiety could all potentially participate in chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its molecular structure .

Scientific Research Applications

Synthesis and Pharmacological Studies

Research has been dedicated to synthesizing novel derivatives of related compounds with potential biological activities. One study detailed the synthesis of novel N'-[2-(4-substitutedphenyl)-3-N-ethoxyphthalimido-5-oxoimidazolidene-1-yl]-2-(quinoline-8-yloxy)acetamide derivatives, showcasing a multistep reaction sequence leading to compounds with potential biological activities (Bhambi et al., 2010).

Structural Orientations and Properties

Another area of focus is the study of structural orientations and properties of amide derivatives and their coordination to anions. For instance, research on the spatial orientations of amide derivatives in relation to anion coordination revealed unique geometries and structural formations (Kalita & Baruah, 2010). Further studies have also explored the crystal structures of co-crystals and salts of quinoline derivatives, providing insights into their molecular arrangements and interactions (Karmakar, Kalita, & Baruah, 2009).

Antimicrobial and Antiprotozoal Activities

Compounds related to 2-(3-(4-ethoxyphenyl)-2-oxoimidazolidin-1-yl)-N-(quinolin-8-yl)acetamide have been assessed for their antimicrobial and antiprotozoal activities. For example, newer quinoxaline-oxadiazole hybrids were evaluated for their activities against various microbial and protozoal agents, showing promising results (Patel et al., 2017).

Activity against Mycobacterium tuberculosis

Additionally, certain derivatives have been identified as potent in vitro inhibitors of Mycobacterium tuberculosis growth, with modifications of lead compounds yielding highly potent antitubercular agents. These compounds demonstrated activity against drug-resistant strains and showed no apparent toxicity to mammalian cells (Pissinate et al., 2016).

Safety And Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it’s used. Proper handling and disposal procedures would need to be followed to ensure safety .

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. It could also involve investigating its mechanism of action if it’s intended to be used as a drug .

properties

IUPAC Name

2-[3-(4-ethoxyphenyl)-2-oxoimidazolidin-1-yl]-N-quinolin-8-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O3/c1-2-29-18-10-8-17(9-11-18)26-14-13-25(22(26)28)15-20(27)24-19-7-3-5-16-6-4-12-23-21(16)19/h3-12H,2,13-15H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAHFNYKHSULBPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2CCN(C2=O)CC(=O)NC3=CC=CC4=C3N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-(4-ethoxyphenyl)-2-oxoimidazolidin-1-yl)-N-(quinolin-8-yl)acetamide

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